![molecular formula C26H31N3O4S B2658822 1-(3-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 932500-84-0](/img/structure/B2658822.png)
1-(3-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-(3-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H31N3O4S and its molecular weight is 481.61. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis Applications
Research into thieno[3,2-d]pyrimidine derivatives has led to the development of innovative synthetic methodologies. For example, studies have shown the utility of these compounds in C-C bond formation by radical cyclization, highlighting their potential in constructing pyrimidine-annulated heterocycles with significant yields. This approach opens new avenues for synthesizing complex organic molecules that could have various applications, ranging from pharmaceuticals to materials science (Majumdar & Mukhopadhyay, 2003).
Pharmacological Research
Several studies focus on the pharmacological potential of thieno[3,2-d]pyrimidine derivatives. These compounds have been identified as potential inhibitors for various biological targets. For instance, one study discovered a thieno[2,3-d]pyrimidine-2,4-dione derivative that acts as a potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone receptor, suggesting its application in treating sex-hormone-dependent diseases (Sasaki et al., 2003). Another research effort led to the identification of thieno[2,3-d]pyrimidine derivatives as inhibitors of the SARS-CoV 3C-like protease, indicating their potential as antiviral agents (El-All et al., 2016).
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-[[4-(morpholine-4-carbonyl)cyclohexyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-18-3-2-4-20(15-18)17-28-22-9-14-34-23(22)25(31)29(26(28)32)16-19-5-7-21(8-6-19)24(30)27-10-12-33-13-11-27/h2-4,9,14-15,19,21H,5-8,10-13,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQKHBWJASTDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)N5CCOCC5)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
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